molecular formula C11H15N B2749892 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine CAS No. 146737-71-5

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine

Cat. No.: B2749892
CAS No.: 146737-71-5
M. Wt: 161.248
InChI Key: NZTAAFFEAQTQAE-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine is a synthetic aminoindane derivative of significant interest in chemical and pharmacological research . This compound serves as a key structural analog and synthetic precursor in the study of novel psychoactive substances (NPS), particularly within the aminoindane class . Researchers utilize it to investigate structure-activity relationships, metabolic pathways, and the pharmacological mechanisms of monoamine neurotransmission . Preliminary research on related aminoindanes suggests potential activity on monoaminergic systems, possibly involving the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which is a key area of scientific inquiry . Studies on analogous compounds indicate they may be metabolized into hydroxylated products and their conjugates, information that is vital for developing analytical methods for detection in biological samples . Supplied with a purity of ≥95% , this chemical is intended for forensic analysis, toxicology studies, and fundamental organic chemistry research. It is critical to handle this material with care, as user reports of related substances note potential side effects including increased heart rate, elevated blood pressure, anxiety, and cognitive fatigue . This product is strictly for laboratory and research applications. It is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind. For safe handling, refer to the provided Safety Data Sheet (SDS). The product should be stored sealed in a dry environment, ideally at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTAAFFEAQTQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2,3 Dihydro 1h Inden 2 Yl Ethan 1 Amine and Its Analogs

Strategies for the Construction of the Dihydroindene Core Bearing an Ethanamine Side Chain

The construction of the 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine framework can be achieved through several strategic synthetic pathways. These routes often involve either building the ethanamine side chain onto a pre-existing dihydroindene core or constructing the dihydroindene ring from precursors that already contain the necessary carbon and nitrogen atoms for the side chain.

Indanone Precursors in Amine Synthesis via Reductive Pathways

A common and effective strategy for the synthesis of indane-based amines involves the use of indanone precursors. Reductive amination, a powerful tool in amine synthesis, can be employed to convert an indanone to the desired amine. researchgate.net This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. nih.gov

For the synthesis of this compound, a potential route starts with 2-indanone. The ketone can be reacted with a suitable nitrogen-containing species, such as aminoacetaldehyde dimethyl acetal, to form an intermediate imine. Subsequent reduction of the imine, often with reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), would yield the target primary amine after deprotection of the acetal. nih.gov The choice of reducing agent is crucial, as reagents like NaBH₃CN are known to selectively reduce imines in the presence of ketones. nih.gov

Table 1: Reductive Amination Agents for Indanone Precursors
Reducing AgentKey CharacteristicsTypical Reaction Conditions
Sodium Borohydride (NaBH₄)Commonly used, less selective for imines over ketones.Methanolic solution, often requires prior imine formation.
Sodium Cyanoborohydride (NaBH₃CN)Highly selective for the reduction of imines in the presence of carbonyls.Acidic to neutral pH, one-pot reaction with ketone and amine. nih.gov
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Can be used for direct reductive amination.Requires specialized equipment for handling hydrogen gas. wikipedia.org

Alkylation Approaches for Amine Introduction in Dihydroindene Systems

Another key strategy involves the alkylation of a dihydroindene precursor to introduce the ethanamine side chain. This can be achieved through various methods, including the Gabriel synthesis and the alkylation of malonic esters.

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides. nih.govtotal-synthesis.com In the context of synthesizing this compound, this would involve reacting potassium phthalimide (B116566) with a 2-(2,3-dihydro-1H-inden-2-yl)ethyl halide. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine. total-synthesis.comthermofisher.com This method is advantageous as it avoids the over-alkylation that can be problematic in direct alkylation of ammonia. total-synthesis.com

A second approach is the alkylation of malonic esters . Diethyl malonate can be alkylated with a suitable 2,3-dihydro-1H-inden-2-ylmethyl halide. The resulting substituted malonic ester can then be hydrolyzed and decarboxylated to yield 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This carboxylic acid can then be converted to the target amine via several methods, such as the Curtius or Hofmann rearrangement, or by reduction of the corresponding amide.

A similar strategy has been employed in the synthesis of dimethindene, where diethyl benzylmalonate is alkylated with 2-chloro-N,N-dimethylethan-1-amine. missouri.edu This highlights the feasibility of introducing an ethanamine side chain through alkylation of an activated methylene (B1212753) group on a precursor molecule.

Multi-Step Synthetic Routes and Their Optimization for this compound Derivatives

The synthesis of this compound and its derivatives often involves multi-step sequences that require careful optimization to maximize yield and purity. A plausible multi-step route could commence with the readily available 2,3-dihydro-1H-inden-2-one (2-indanone).

One such pathway involves the following key transformations:

Wittig or Horner-Wadsworth-Emmons reaction: 2-Indanone can be reacted with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion, such as (cyanomethyl)triphenylphosphonium chloride or diethyl cyanomethylphosphonate, to introduce a cyanomethylene group, yielding (2,3-dihydro-1H-inden-2-ylidene)acetonitrile.

Reduction of the double bond and nitrile: The resulting unsaturated nitrile can then be subjected to catalytic hydrogenation. This step would simultaneously reduce the exocyclic double bond and the nitrile functionality to an amine, directly affording this compound. The choice of catalyst (e.g., Palladium on carbon, Raney nickel) and reaction conditions (hydrogen pressure, temperature, and solvent) would be critical for achieving high selectivity and yield. wikipedia.org

Alternatively, the synthesis could proceed through the corresponding carboxylic acid:

Knoevenagel condensation: 2-Indanone can be condensed with malonic acid or its derivatives to form (2,3-dihydro-1H-inden-2-ylidene)acetic acid.

Reduction of the double bond: The unsaturated acid can be hydrogenated to give 2-(2,3-dihydro-1H-inden-2-yl)acetic acid.

Conversion to the amine: The carboxylic acid can then be converted to the target amine. A common method is to first form the corresponding amide, 2-(2,3-dihydro-1H-inden-2-yl)acetamide, which can then undergo a Hofmann rearrangement to yield the amine with one fewer carbon atom. thermofisher.comwikipedia.org Alternatively, the carboxylic acid can be converted to an acyl azide (B81097) and subjected to a Curtius rearrangement to form an isocyanate, which is then hydrolyzed to the amine. masterorganicchemistry.com

Protecting Group Strategies in the Synthesis of this compound Derivatives

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups for the amine functionality is often essential. d-nb.info Protecting groups temporarily mask the reactive amine to prevent it from undergoing undesired side reactions during subsequent synthetic transformations. mychemblog.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

Two of the most common and versatile protecting groups for amines are the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. rsc.org

Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). fishersci.co.uk It is stable under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govtotal-synthesis.com This orthogonality makes the Boc group particularly useful in syntheses where other functional groups are sensitive to acid.

Cbz Group: The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.com It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd-C). d-nb.infoijacskros.com This deprotection method is mild and highly selective, making the Cbz group a valuable tool in syntheses involving acid- or base-labile functionalities.

In a hypothetical synthesis of a derivative of this compound that requires modification of the dihydroindene ring, the primary amine could first be protected as its Boc or Cbz derivative. After the desired ring modification is complete, the protecting group can be selectively removed to unveil the primary amine.

Table 2: Common Amine Protecting Groups and Their Cleavage Conditions
Protecting GroupAbbreviationReagent for IntroductionCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O) fishersci.co.ukStrong acids (e.g., TFA, HCl) nih.govtotal-synthesis.com
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl) total-synthesis.comCatalytic Hydrogenation (H₂/Pd-C) d-nb.infoijacskros.com

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. In the context of this compound synthesis, several green approaches can be considered.

The use of green solvents is a cornerstone of sustainable synthesis. Traditional volatile organic compounds (VOCs) can be replaced with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov For instance, performing reactions in water, where possible, can significantly reduce the environmental footprint of a synthetic process. ijacskros.com The synthesis of dimethindene, a related indene (B144670) derivative, has been successfully improved by replacing VOCs with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), leading to higher yields and reduced waste. missouri.edu

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions of temperature and pH, are highly selective, and can often eliminate the need for protecting groups. nih.govnih.gov For the synthesis of amines, amine dehydrogenases (AmDHs) and transaminases are particularly relevant. nih.gov An AmDH could potentially be used for the asymmetric reductive amination of a suitable indanone precursor to produce a chiral this compound derivative. This biocatalytic approach would be highly atom-economical and could generate the desired product with high enantiomeric excess. nih.govfrontiersin.org

Furthermore, the development of continuous flow processes for multi-step syntheses can enhance safety, efficiency, and scalability, contributing to a greener manufacturing process.

Stereochemical Investigations and Enantioselective Synthesis of 2 2,3 Dihydro 1h Inden 2 Yl Ethan 1 Amine

Analysis of Chiral Centers within the 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine Structure

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. An analysis of the molecular structure of this compound reveals that the compound is achiral.

The key carbon atom to consider is C2 of the indane ring system. This carbon is bonded to:

A hydrogen atom.

An ethanamine group (-CH2CH2NH2).

The C1 methylene (B1212753) group of the indane ring.

The C3 methylene group of the indane ring.

Because the pathways from C2 around the indane ring (C2 → C1 → C7a → ... and C2 → C3 → C3a → ...) are identical, the groups attached to C1 and C3 are considered the same. Therefore, the C2 carbon is bonded to only three distinct types of substituents, not four. As the molecule lacks a chiral center and a plane of symmetry, it cannot exist as enantiomers.

In contrast, the isomeric compound, 2-(2,3-dihydro-1H-inden-1 -yl)ethan-1-amine, possesses a chiral center at the C1 position, as this carbon is attached to four different groups, and thus exists as a pair of enantiomers. For the purposes of discussing the methodologies requested, the following sections will address the synthesis of chiral amines based on the dihydroindene scaffold, which would apply to chiral derivatives or isomers of the title compound.

Asymmetric Synthetic Methodologies for Enantiomerically Pure this compound

While this compound itself is achiral, the synthesis of chiral amines is a significant area of chemical research. nih.govyale.edu The production of a single enantiomer of a chiral amine is crucial in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. tcichemicals.com The following sections describe general strategies that could be applied to synthesize chiral analogs or isomers of the title compound.

Asymmetric catalysis is a highly efficient method for producing enantiomerically enriched compounds. rsc.org Transition metal-catalyzed asymmetric hydrogenation of prochiral imines, enamines, or N-heteroaromatic compounds is a primary route to chiral amines. nih.govmdpi.com

For a chiral dihydroindene-based amine, a synthetic approach could involve the asymmetric hydrogenation of a corresponding imine precursor. This process typically employs a chiral catalyst, which is a complex of a transition metal (such as iridium, rhodium, or ruthenium) and a chiral ligand. The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate, leading to a preponderance of one enantiomer. nih.gov Iridium complexes with phosphino-oxazoline ligands, for instance, have proven effective in the asymmetric reduction of N-aryl imines. nih.gov

Table 1: Examples of Chiral Catalyst Systems for Asymmetric Amine Synthesis

Metal Common Chiral Ligands Substrate Class
Iridium (Ir) Phosphino-oxazolines, Spirane-based ligands N-Aryl Imines
Ruthenium (Ru) Chiral Diamines (e.g., DPEN) Cyclic Imines, Iminium Salts

This table presents common catalyst systems used in the asymmetric synthesis of chiral amines, which could be adapted for chiral derivatives of the dihydroindene scaffold.

Diastereoselective synthesis involves converting a racemic mixture or a prochiral starting material into a pair of diastereomers, which have different physical properties and can be separated. libretexts.org This is often achieved by using a chiral auxiliary. In this approach, a chiral molecule is temporarily attached to the substrate. The inherent chirality of the auxiliary then directs subsequent reactions to occur stereoselectively, forming one diastereomer in excess. After the desired chiral center is established, the auxiliary is removed, yielding the enantiomerically enriched product.

For instance, in a potential synthesis of a chiral amine, a precursor molecule could be reacted with a chiral auxiliary to form a mixture of diastereomers. These diastereomers could then be separated using techniques like chromatography or crystallization before the auxiliary is cleaved to release the desired enantiomerically pure amine.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary biases the reaction to favor the formation of one stereoisomer over another. After the reaction, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Prominent examples of chiral auxiliaries used in asymmetric synthesis include:

Evans Oxazolidinones: These are widely used to direct asymmetric alkylation and aldol (B89426) reactions. researchgate.net The oxazolidinone is attached to a carboxylic acid derivative, and its chiral environment shields one face of the resulting enolate, leading to highly diastereoselective reactions. researchgate.net

Pseudoephedrine: Used as a chiral auxiliary, pseudoephedrine can be reacted with a carboxylic acid to form an amide. The α-proton can be removed to form an enolate, and subsequent reactions, such as alkylation, proceed with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org

tert-Butanesulfinamide: Developed by the Ellman lab, this reagent is exceptionally versatile for the asymmetric synthesis of a wide variety of amines. yale.edu It reacts with aldehydes or ketones to form N-sulfinyl imines, which can then be reduced or reacted with organometallic reagents with high diastereoselectivity. The sulfinamide group is easily cleaved under acidic conditions to yield the primary amine. yale.edu

Racemic Resolution Techniques for this compound

Since the title compound is achiral, it does not form racemic mixtures and therefore does not require resolution. However, if a synthetic process were to yield a racemic mixture of a chiral analog, resolution would be necessary to separate the enantiomers. wikipedia.org

The most common method for resolving a racemic amine is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orgwikipedia.org

The reaction produces a mixture of two diastereomeric salts:

(R)-Amine + (R)-Acid → (R,R)-Salt

(S)-Amine + (R)-Acid → (S,R)-Salt

These diastereomeric salts have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved. After separating the crystals, the pure enantiomer of the amine can be regenerated by treating the salt with a base to remove the chiral acid. youtube.com

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric Acid Chiral Acid
(-)-Malic Acid Chiral Acid
(-)-Mandelic Acid Chiral Acid

This table lists commonly used chiral acids for the resolution of racemic bases via diastereomeric salt formation. libretexts.org

Chemical Reactivity and Derivatization Studies of 2 2,3 Dihydro 1h Inden 2 Yl Ethan 1 Amine

Reactions at the Primary Amine Functional Group of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine

The presence of a primary amine (R-NH2) confers significant nucleophilic character upon the molecule, making it a versatile handle for synthetic modification. This group readily engages in reactions with a wide array of electrophiles.

The nitrogen atom of the primary amine possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with alkylating and acylating agents.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. The reaction of this compound with alkyl halides (R-X) or other alkylating agents can lead to the formation of secondary and tertiary amines. The reaction typically proceeds via nucleophilic substitution. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, potentially leading to over-alkylation. chemrxiv.org To achieve mono-alkylation, it is often necessary to carefully control reaction conditions, such as the stoichiometry of the reactants. chemrxiv.org Catalytic methods, for instance using CuO-NiO/γ-Al2O3 catalysts for reactions with alcohols, have been developed for the N-alkylation of other diamines and can be applicable here. researchgate.net

N-Acylation: The reaction with acylating agents, such as acid chlorides (RCOCl) or anhydrides ((RCO)2O), provides a straightforward route to amide derivatives. This reaction is generally high-yielding and less prone to over-reaction compared to N-alkylation. researchgate.net The process involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). researchgate.netresearchgate.net These acylation reactions are fundamental in peptide synthesis and for modifying the properties of amine-containing compounds. nih.gov

Reaction TypeReagent ClassProduct ClassGeneral Conditions
N-Alkylation Alkyl Halides (R-X)Secondary/Tertiary AminesBasic conditions, controlled stoichiometry
N-Acylation Acid Chlorides (RCOCl)AmidesAprotic solvent, often with a base (e.g., pyridine)
N-Acylation Acid Anhydrides ((RCO)2O)AmidesMild heating, can be neat or in a solvent

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govdergipark.org.tr This reaction, first described by Hugo Schiff, involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine (R-N=CR'R''). dergipark.org.trcore.ac.uk

The formation of the C=N double bond is typically reversible and catalyzed by either acid or base. scirp.org The reaction of this compound with various aldehydes or ketones would yield a series of corresponding Schiff bases. These derivatives are significant in coordination chemistry as they can act as ligands for metal ions and are used as intermediates in various organic syntheses. nih.govscirp.org

Carbonyl ReactantProduct TypeKey IntermediateReaction Feature
Aldehyde (R'-CHO)Aldimine (Schiff Base)HemiaminalReversible, acid/base catalyzed
Ketone (R'-CO-R'')Ketimine (Schiff Base)HemiaminalGenerally less reactive than aldehydes

Amide Formation: As discussed under N-acylation, the formation of an amide bond is a robust and widely used derivatization for primary amines. The reaction with carboxylic acids typically requires activation of the carboxylic acid, often using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the acid to a more reactive derivative like an acid chloride. researchgate.netnih.gov

Urethane Formation: Urethanes (or carbamates) are synthesized from the reaction of the primary amine with isocyanates (R-N=C=O) or chloroformates. The reaction with isocyanates is typically rapid and exothermic, involving the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. nih.govresearchgate.net This reaction is central to the production of polyurethane polymers. mdpi.comresearchgate.net Tertiary amine catalysts are often employed to accelerate the reaction between isocyanates and alcohols, and similar catalytic principles can apply to the amine-isocyanate reaction. nih.gov

The nucleophilicity of the primary amine in this compound is a key determinant of its reactivity. This property is influenced by several factors:

Electronic Effects: The alkyl framework of the molecule is electron-donating, which enhances the electron density on the nitrogen atom, thereby increasing its nucleophilicity compared to ammonia.

Solvent Effects: The solvent can significantly impact nucleophilicity. Protic solvents can solvate the amine through hydrogen bonding, which can decrease its nucleophilicity by stabilizing the ground state.

Derivatization reactions themselves can be used to profile this reactivity. For instance, competitive acylation or alkylation experiments with a mixture of amines can provide a semi-quantitative measure of their relative nucleophilic strengths. researchgate.net

Functionalization of the Dihydroindene Ring System of this compound

The dihydroindene (or indane) ring system contains both an aromatic benzene (B151609) ring and a saturated five-membered ring, each offering distinct opportunities for functionalization.

Aromatic Moiety (Electrophilic Aromatic Substitution): The benzene ring of the dihydroindene scaffold is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.combyjus.com The substituent already present on the ring—in this case, the 2-(2-aminoethyl)indan-x-yl group (depending on the attachment point to the ethylamine (B1201723) chain)—directs the position of incoming electrophiles.

The alkyl group attached to the benzene ring is an activating group and an ortho, para-director. libretexts.org This means that electrophilic substitution reactions such as nitration (using HNO3/H2SO4), halogenation (using Br2/FeBr3 or Cl2/AlCl3), sulfonation (using fuming H2SO4), and Friedel-Crafts alkylation/acylation will preferentially occur at the positions ortho and para to the five-membered ring attachment. wikipedia.orgbyjus.com However, the primary amine group, if protonated under acidic reaction conditions (e.g., nitration), would become a strongly deactivating, meta-directing ammonium (B1175870) group (-CH2CH2NH3+). Therefore, reaction outcomes are highly dependent on the specific conditions and may require protection of the amine group (e.g., as an amide) to achieve desired regioselectivity.

Aliphatic Moiety (Radical Functionalization): The five-membered aliphatic ring contains benzylic C-H bonds (at positions 1 and 3 of the indane system), which are weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. These positions are therefore susceptible to radical reactions, such as free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the selective introduction of a halogen atom at the benzylic positions, which can then be used as a handle for further nucleophilic substitution reactions. researchgate.net

MoietyReaction TypeTypical ReagentsExpected Outcome
Aromatic Electrophilic NitrationHNO3, H2SO4Introduction of -NO2 group, position depends on amine protection
Aromatic Electrophilic HalogenationBr2, FeBr3Introduction of -Br group, likely at ortho/para positions (if amine is protected)
Aromatic Friedel-Crafts AcylationRCOCl, AlCl3Introduction of -COR group, likely at ortho/para positions (if amine is protected)
Aliphatic Radical BrominationNBS, radical initiatorIntroduction of -Br at benzylic positions (C1, C3)

The search results did not yield any specific experimental data, reaction schemes, or mechanistic studies directly involving this particular compound. The available literature focuses on related but structurally distinct molecules, such as isomers or other derivatives of the indane scaffold.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested outline and focuses solely on "this compound" as per the user's instructions. Providing information from related compounds would violate the strict requirement to only discuss the specified molecule.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 2,3 Dihydro 1h Inden 2 Yl Ethan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The structural framework of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine can be fully assigned using a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indane ring, typically in the range of 7.1-7.4 ppm. The aliphatic protons on the five-membered ring and the ethylamine (B1201723) side chain would appear at higher field (upfield). The two methylene (B1212753) groups of the indane ring (at C1 and C3) are diastereotopic and would likely present as complex multiplets. The methine proton at C2, being adjacent to the ethylamine substituent, would also give a multiplet.

The ¹³C NMR spectrum will complement the proton data, showing characteristic signals for the aromatic carbons (120-145 ppm) and the aliphatic carbons (20-60 ppm).

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For instance, it would clearly show the correlation between the protons of the ethylamine chain (-CH₂-CH₂-NH₂) and the connectivity within the five-membered ring of the indane moiety.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in identifying quaternary carbons (which have no attached protons) by observing their correlations to nearby protons and piecing together the entire carbon skeleton. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity
Aromatic C-H (4H) ~7.1 - 7.3 ~124 - 127 Multiplet
Quaternary Aromatic (2C) - ~143 - 145 -
Indane C1-H₂ (2H) ~2.7 - 3.1 ~35 - 40 Multiplet
Indane C3-H₂ (2H) ~2.7 - 3.1 ~35 - 40 Multiplet
Indane C2-H (1H) ~2.0 - 2.5 ~40 - 45 Multiplet
-CH₂-CH₂-NH₂ (2H) ~1.5 - 1.9 ~38 - 42 Multiplet

The this compound molecule possesses a stereogenic center at the C2 position of the indane ring, meaning it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample.

This is often achieved by using a Chiral Solvating Agent (CSA). When a CSA is added to a solution of the racemic analyte, it forms transient, diastereomeric complexes with each enantiomer. These diastereomeric complexes are energetically different and thus, magnetically non-equivalent. This non-equivalence results in the separation of signals in the NMR spectrum, where a single peak for a given proton in the racemate splits into two distinct peaks, one for each enantiomer. mst.edu The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for precise quantification of enantiomeric excess. mst.edu For the target molecule, protons close to the stereocenter, such as those on the ethylamine side chain or the methine proton at C2, would be the most likely to exhibit observable splitting upon addition of a suitable CSA.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. eag.com These two techniques are often complementary.

For this compound, the key functional groups would produce distinct signals:

N-H Vibrations: The primary amine (-NH₂) group will show characteristic N-H stretching vibrations as two medium-intensity bands in the 3300-3500 cm⁻¹ region in the FTIR spectrum. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the indane and ethyl groups will be observed just below 3000 cm⁻¹.

C=C Vibrations: Aromatic C=C ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. These are often stronger in the Raman spectrum. scialert.net

C-N Vibrations: The aliphatic C-N stretching is expected in the 1020-1250 cm⁻¹ range.

FTIR and Raman spectroscopy can thus rapidly confirm the presence of the key amine and aromatic functionalities within the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Primary Amine (R-NH₂) N-H Stretch 3300 - 3500 (two bands) FTIR
Primary Amine (R-NH₂) N-H Bend 1590 - 1650 FTIR
Aromatic Ring C-H Stretch 3010 - 3100 FTIR, Raman
Aromatic Ring C=C Stretch 1450 - 1600 FTIR, Raman
Alkane Groups C-H Stretch 2850 - 2960 FTIR, Raman

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition. For this compound (C₁₁H₁₅N), the calculated exact mass is 161.1204. HRMS can measure this mass to within a few parts per million (ppm), allowing for the confident determination of the molecular formula and distinguishing it from other potential compounds with the same nominal mass.

The choice of ionization technique is critical as it determines the nature of the resulting mass spectrum. uky.edu

Electron Impact (EI): This is a high-energy, "hard" ionization technique that causes extensive fragmentation of the molecule. emory.edu While the molecular ion peak ([M]⁺˙ at m/z 161) may be weak or absent, the resulting fragmentation pattern is highly reproducible and acts as a molecular fingerprint. For the title compound, characteristic fragments would likely arise from:

Alpha-cleavage of the C-C bond adjacent to the amine, resulting in a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺).

Loss of the ethylamine side chain.

Cleavage within the indane ring structure.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are "soft" ionization techniques that impart less energy to the molecule, resulting in minimal fragmentation. libretexts.orgnih.gov They are ideal for determining the molecular weight. ESI is particularly well-suited for polar molecules like amines and would predominantly generate the protonated molecular ion, [M+H]⁺, at m/z 162.1283. nih.gov APCI is suitable for less polar, thermally stable compounds and would also yield the [M+H]⁺ ion. libretexts.org The use of ESI or APCI coupled with HRMS provides a powerful combination for confirming both the molecular weight and elemental formula of the compound.

Table 3: Predicted Mass Spectrometry Fragments (EI)

m/z Possible Fragment Ion Formula
161 Molecular Ion [M]⁺˙ [C₁₁H₁₅N]⁺˙
131 [M - CH₂NH₂]⁺ [C₁₀H₁₁]⁺
117 Indenyl Cation [C₉H₉]⁺

Computational and Theoretical Chemistry Studies of 2 2,3 Dihydro 1h Inden 2 Yl Ethan 1 Amine

Quantum Chemical Calculations (Density Functional Theory) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. niscpr.res.in It is frequently employed to determine optimized molecular geometries and electronic properties due to its favorable balance of accuracy and computational cost. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which defines the set of functions used to build the molecular orbitals. researchgate.netmdpi.comdntb.gov.ua

Optimized Geometries and Conformational Analysis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine

Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound, which has a rotatable ethylamine (B1201723) side chain. This analysis involves identifying all possible low-energy structures (conformers) and determining their relative stabilities. nih.govmdpi.com

Computational methods would be used to perform a systematic scan of the potential energy surface by rotating the key dihedral angles, such as the C-C bond connecting the indane ring to the ethylamine group. Each resulting structure would be optimized to find the nearest local energy minimum. The conformer with the lowest calculated energy is identified as the global minimum, representing the most stable structure of the molecule. nih.gov The analysis provides data on bond lengths, bond angles, and dihedral angles for each stable conformer.

Table 1: Representative Data from Conformational Analysis (Note: This table is illustrative as specific published data for this compound is unavailable.)

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°)
1 (Global Minimum)0.00178.5
21.2565.2
31.31-64.8

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. mdpi.comnih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. nih.gov DFT calculations provide the energies of these orbitals and their spatial distribution, showing which parts of the molecule are involved in electron donation and acceptance. materialsciencejournal.org

Table 2: Representative FMO Data (Note: This table is illustrative as specific published data for this compound is unavailable.)

ParameterEnergy (eV)
EHOMO-5.8
ELUMO-0.5
HOMO-LUMO Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. niscpr.res.in For this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the amine group due to its lone pair of electrons, identifying it as a primary site for interaction with electrophiles.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

Computational methods can predict various spectroscopic properties, which is invaluable for confirming experimental results and assigning spectral features.

NMR Spectroscopy: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov These calculations, performed on the optimized geometry of the molecule, can help in the assignment of complex experimental spectra. researchgate.netresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities for an Infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to atomic displacements. nih.govbiorxiv.org These calculations help identify the characteristic vibrational modes (e.g., N-H stretching, C-H stretching) associated with specific functional groups in the molecule. mdpi.comwhiterose.ac.uk

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally. materialsciencejournal.orgresearchgate.netresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

DFT calculations are instrumental in exploring potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This type of analysis provides a detailed, step-by-step understanding of how the molecule might react with other chemical species.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and calculating the forces between atoms to predict their motion. These simulations can reveal the dynamic conformational landscape of the molecule, showing how it flexes and changes shape in solution. mdpi.com MD is also used to study intermolecular interactions, such as how the amine group forms hydrogen bonds with solvent molecules, providing a more complete picture of its behavior in a realistic chemical environment.

Prediction of Reactivity Descriptors and Energetic Behaviors of this compound

Computational and theoretical chemistry studies provide valuable insights into the intrinsic properties of molecules, predicting their reactivity and energetic landscapes. Through methods like Density Functional Theory (DFT), key quantum chemical parameters can be calculated to understand the electronic structure and behavior of a compound. For this compound, such studies would elucidate its stability, reactivity, and potential interaction sites.

However, a comprehensive review of available scientific literature reveals a notable absence of specific computational studies focused on this compound. While theoretical investigations have been conducted on structurally related compounds, such as indole (B1671886) and perimidine derivatives, direct data for the target molecule is not present in the reviewed literature. researchgate.netresearchgate.netresearchgate.net

In a typical computational study, global reactivity descriptors are determined from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include the HOMO-LUMO energy gap, ionization potential, electron affinity, chemical potential, hardness, softness, and the electrophilicity index. alrasheedcol.edu.iq Such data are instrumental in predicting the kinetic stability and reactivity of a molecule; a large HOMO-LUMO gap, for instance, suggests high stability. researchgate.net

Local reactivity descriptors, often derived from methods like Fukui function analysis, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net Furthermore, the calculation of energetic properties such as the heat of formation and total energy provides fundamental information about the thermodynamic stability of the compound.

Without specific published research on this compound, the detailed data tables for these reactivity descriptors and energetic behaviors cannot be populated with scientifically validated findings. The following tables are therefore presented as a template to be completed when such research becomes available.

Table 1: Predicted Global Reactivity Descriptors

DescriptorValueUnit
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO Gap (ΔEH-L)Data not availableeV
Ionization Potential (I)Data not availableeV
Electron Affinity (A)Data not availableeV
Chemical Potential (μ)Data not availableeV
Hardness (η)Data not availableeV
Softness (S)Data not availableeV⁻¹
Electrophilicity Index (ω)Data not availableeV

Table 2: Predicted Energetic Properties

PropertyValueUnit
Heat of FormationData not availablekJ/mol
Total EnergyData not availableHartrees

Applications of 2 2,3 Dihydro 1h Inden 2 Yl Ethan 1 Amine As a Versatile Synthetic Building Block in Chemical Synthesis

Role in the Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

The indane framework is considered a "privileged scaffold" in medicinal and organic chemistry, as it is found in numerous biologically active compounds and natural products. eburon-organics.comnih.gov Consequently, 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine serves as an excellent starting point for creating more elaborate molecular architectures.

The primary amine functionality is a key reactive handle for constructing a variety of heterocyclic systems. Through well-established synthetic methodologies, this amine can be elaborated into rings of various sizes and heteroatom compositions. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of substituted pyrroles or pyridines. Similarly, reaction with anhydrides can yield cyclic imides or serve as a precursor for larger rings like oxazepines. researchgate.net The reactivity of primary amines allows them to be used as precursors for imines, which are versatile intermediates for synthesizing other heterocyclic compounds. rsc.org

Table 1: Potential Heterocyclic Synthesis Reactions

Reactant Type Resulting Heterocycle (Example) Reaction Class
1,4-Diketone Substituted Pyrrole Paal-Knorr Synthesis
1,5-Diketone Substituted Pyridine Condensation
Phthalic Anhydride Phthalimide (B116566) derivative Acylation/Cyclization

Utilization in Ligand Design and Coordination Chemistry (excluding biological activity)

In the field of coordination chemistry, molecules that can bind to metal ions are known as ligands. purdue.edu The primary amine group of this compound contains a lone pair of electrons, making it a classic Lewis base capable of coordinating to a wide variety of metal centers. purdue.edu As a simple monodentate ligand, it can occupy a single coordination site on a metal ion.

The true potential of this molecule in ligand design lies in its use as a scaffold for creating more complex, multidentate ligands. The indane framework can be further functionalized to introduce additional donor atoms (e.g., phosphorus, oxygen, or sulfur), leading to chelating ligands that bind to a metal center through multiple points of attachment. The rigid structure of the indane backbone is advantageous as it can pre-organize the donor atoms in a specific geometry, enhancing both the stability and selectivity of the resulting metal complex.

Table 2: Potential Coordination Modes

Ligand Type Description Metal Binding
Monodentate The amine group binds to a single metal center. N → Metal
Bidentate (Derivative) A second donor atom is added to the indane ring, allowing for chelation. N → Metal, X → Metal

Potential in Material Science and Polymer Chemistry (purely chemical applications)

The structure of this compound makes it a promising candidate for incorporation into polymers and advanced materials. The primary amine group can participate in polymerization reactions, allowing the molecule to be used as a monomer. numberanalytics.com

For example, through polycondensation with dicarboxylic acids or their derivatives (e.g., acyl chlorides), it can form polyamides. In such a polymer, the rigid indane unit would be integrated into the polymer backbone, potentially leading to materials with enhanced thermal stability and mechanical strength compared to analogous polymers made with flexible aliphatic diamines. numberanalytics.com The ethylamine (B1201723) portion of the molecule is structurally similar to monomers like 2-aminoethyl methacrylate, which are used in free radical polymerization to create polymers with pendant amine groups. numberanalytics.com

Table 3: Potential Polymerization Reactions

Co-monomer Polymer Type Key Linkage
Diacyl Chloride Polyamide Amide (-CO-NH-)
Diisocyanate Polyurea Urea (-NH-CO-NH-)

Beyond polymerization, the amine group can be used to functionalize surfaces, imparting new properties to a base material. For instance, it could be grafted onto silica (B1680970) or other oxide surfaces to alter their surface energy or to provide sites for further chemical modification. Amines have also been shown to act as templates or scaffolds in the bioinspired synthesis of structured inorganic materials, such as silica superstructures. wikipedia.org This suggests that this compound could be employed to direct the organization of inorganic precursors into well-defined nano- or micro-scale architectures.

Future Research Directions and Unexplored Avenues for 2 2,3 Dihydro 1h Inden 2 Yl Ethan 1 Amine

Development of Novel and Highly Efficient Synthetic Routes

Key areas for exploration include:

Catalytic C-H Activation and Functionalization: Direct C-H bond activation of the indane core offers a powerful strategy for introducing the ethanamine side chain in a more atom-economical fashion, bypassing the need for pre-functionalized starting materials. researchgate.net Gold(I) and Palladium(II) catalysts have shown promise in activating C(sp³)–H bonds in similar systems. researchgate.net

One-Pot and Tandem Reactions: Designing one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. mdpi.com For instance, a tandem phosphine-palladium catalysis approach could potentially construct the functionalized indane skeleton in a single operation. acs.org

Palladium-Catalyzed Alkene Difunctionalization: Recent advances in palladium catalysis allow for the synthesis of indanes with C2 substituents through the coupling of 2-allylphenyl triflates with alkyl nitriles. nih.gov Adapting this methodology could provide a direct route to a nitrile precursor of the target amine, which can be easily reduced.

Green Chemistry Approaches: The application of green chemistry principles is crucial for sustainable chemical production. researchgate.netepitomejournals.commdpi.com Future synthetic routes should explore the use of environmentally benign solvents, microwave-assisted synthesis to accelerate reaction times, and solvent-free reaction conditions, such as mechanochemical ball milling. researchgate.netijbpas.commdpi.com

Table 1: Comparison of Potential Modern Synthetic Strategies
Synthetic StrategyPotential AdvantagesKey ChallengesRelevant Catalysts/Reagents
Catalytic C-H ActivationHigh atom economy, reduced number of steps.Achieving high regioselectivity on the indane core.Palladium, Rhodium, Gold catalysts. researchgate.netorganic-chemistry.org
One-Pot/Tandem ReactionsIncreased efficiency, reduced waste and purification steps. mdpi.comCompatibility of reagents and reaction conditions.Copper(I)-mediated coupling, Phosphine/Palladium systems. mdpi.comacs.org
Microwave-Assisted SynthesisRapid reaction times, improved yields. mdpi.comScalability and specialized equipment.Pd(OAc)₂, TPGS-750-M/water for micellar catalysis. mdpi.com
MechanochemistrySolvent-free, energy-efficient, potential for novel reactivity. mdpi.comMonitoring reaction progress, potential for catalyst deactivation.Ball milling equipment, solid-state catalysts.

Advanced Stereocontrol in Complex Derivatization and Functionalization

While 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine is an achiral molecule, its derivatization offers opportunities to create complex chiral structures. The indane scaffold is a privileged motif in many chiral ligands and catalysts. rsc.org Future work should focus on methods to introduce and control stereocenters during the functionalization of the parent molecule.

Avenues for investigation include:

Asymmetric Catalysis: Employing chiral catalysts to direct the enantioselective functionalization of the indane ring or the ethanamine side chain is a promising approach. nih.gov This could involve asymmetric C-H functionalization or reactions at the amine group that create a new stereocenter.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations, such as Michael additions or Mannich reactions involving derivatives of the target amine, could yield highly enantioenriched products. rsc.orgnih.gov

Chiral Ligand Synthesis: The primary amine group can serve as an anchor point for the synthesis of novel chiral ligands. By reacting the amine with chiral building blocks, such as amino acids or their derivatives, new quadridentate ligands could be developed for transition-metal catalysis. rsc.orgmdpi.com The rigid indane backbone could impart unique stereochemical constraints, making these ligands valuable for a range of asymmetric reactions. mdpi.com

Enantioselective Desymmetrization: For derivatives of the target compound that possess prochiral centers, enantioselective desymmetrization reactions catalyzed by chiral phosphoric acids or other catalysts could be a powerful strategy for accessing enantiopure α-functionalized carbonyl compounds. acs.orgacs.org

Exploration of Non-Traditional Chemical Applications and Reaction Pathways

Beyond its potential use as a precursor in medicinal chemistry, this compound can be explored for a variety of non-traditional applications by leveraging its unique structural and electronic properties.

Unexplored areas include:

Materials Science: The rigid indane unit can be incorporated into polymer backbones or as a pendant group to create materials with tailored thermal and mechanical properties. The primary amine allows for facile polymerization or grafting onto surfaces to create functional materials.

Supramolecular Chemistry: The indane scaffold can act as a rigid spacer in the design of macrocycles and molecular cages. The amine group provides a handle for introducing recognition motifs or points of connectivity for building complex host-guest systems.

Novel Heterocycle Synthesis: The amine can be used as a key building block in multicomponent reactions to construct novel and highly functionalized heterocyclic compounds. chemrxiv.org For example, reactions with dicarbonyl compounds, alkynes, or isocyanides could lead to diverse heterocyclic scaffolds with potential applications in various fields. nih.gov

Organocatalysis: The amine functionality itself, or its derivatives, could be investigated as organocatalysts for various chemical transformations, leveraging its basicity and nucleophilicity.

Synergistic Approaches Combining Computational and Experimental Research for Deeper Understanding

Integrating computational chemistry with experimental work offers a powerful paradigm for accelerating research and gaining deeper mechanistic insights. This synergistic approach can guide experimental design, rationalize observed outcomes, and predict the properties of novel compounds. rsc.orgmdpi.com

Future research should combine:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure and reactivity of this compound. nih.gov This includes mapping the molecular electrostatic potential to identify reactive sites, calculating HOMO-LUMO energy gaps to predict reactivity, and modeling transition states to elucidate reaction mechanisms for novel synthetic routes. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its derivatives. nih.govmdpi.comnih.gov This is particularly valuable for understanding how derivatives might interact with biological targets or self-assemble in materials science applications. MD simulations of protein-ligand complexes can help understand binding modes and stability. ajchem-a.comyoutube.com

Predictive Modeling: Computational tools can be used to predict the properties of yet-to-be-synthesized derivatives. For example, quantum chemical calculations could predict the electronic properties of new materials derived from the compound, while molecular docking could screen virtual libraries of derivatives for potential biological activity, prioritizing synthetic efforts. nih.govnih.gov

Table 2: Application of Computational Methods in Future Research
Computational MethodResearch AreaSpecific Application
Density Functional Theory (DFT)Synthetic Route DevelopmentModeling reaction pathways and transition states to optimize conditions. nih.gov
Reactivity AnalysisCalculating reactivity descriptors (HOMO/LUMO, MESP) to predict reaction sites. mdpi.com
Molecular Dynamics (MD)Chiral Ligand DesignSimulating the conformational preferences of new ligands and their metal complexes. nih.gov
Materials ScienceModeling the bulk properties of polymers incorporating the indane scaffold.
Molecular DockingNon-Traditional ApplicationsScreening derivatives against various protein targets to identify new biological activities. ajchem-a.comnih.gov

By pursuing these future research directions, the scientific community can fully harness the synthetic versatility of this compound, paving the way for new discoveries in catalysis, materials science, and synthetic methodology.

Q & A

Basic: What are the optimal synthetic routes for 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine?

Methodological Answer:
The synthesis of this compound typically involves indene derivatives as starting materials. Key steps include:

  • Catalytic Hydrogenation: Using palladium on carbon (Pd/C) under controlled hydrogen pressure to reduce intermediates while preserving the indenyl backbone .
  • Amination Strategies: Reductive amination or nucleophilic substitution to introduce the ethanamine moiety, optimized via temperature-controlled reactions (e.g., 50–80°C) .
  • Purification: Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Basic: How can the purity and structure of this compound be validated?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: 1H/13C NMR to confirm the indenyl and ethanamine groups (e.g., δ 2.5–3.5 ppm for amine protons) .
    • Mass Spectrometry: High-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 175.136 for C11H13N).
  • Crystallography: Single-crystal X-ray diffraction refined via SHELX software to resolve stereochemistry and bond angles .

Advanced: How does the stereochemistry of this compound influence its biological activity?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC or enzymatic resolution to isolate enantiomers.
  • Biological Assays: Compare enantiomers in receptor-binding studies (e.g., TRPV1 antagonism assays, as seen in structurally related ABT-102) .
  • Structure-Activity Relationship (SAR): Molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by analogues like aggrecanase inhibitors .

Advanced: What computational methods are employed to predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations: B3LYP/6-31G(d,p) basis sets in Gaussian-03 to compute:
    • HOMO-LUMO Gaps: Predict electrophilicity (e.g., global electrophilicity index >1.5 eV suggests high reactivity) .
    • Molecular Electrostatic Potential (MEP): Identify nucleophilic/electrophilic regions for reaction planning .
  • MD Simulations: GROMACS to model solvation effects and conformational stability in biological environments.

Advanced: How to resolve discrepancies in reported biological activities of inden-amine derivatives?

Methodological Answer:

  • Comparative Studies: Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables.
  • Target Profiling: Broad-spectrum screening (e.g., kinase panels, ion channel assays) to identify off-target effects .
  • Data Reconciliation: Meta-analysis using tools like RevMan to assess heterogeneity in published datasets, focusing on structural analogs (e.g., TRPV1 antagonists vs. aggrecanase inhibitors) .

Advanced: What experimental designs are recommended for studying the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Models:
    • Hepatic Microsomes: Incubate with NADPH to assess CYP450-mediated metabolism, monitoring via LC-MS/MS .
    • Plasma Stability Tests: Measure degradation half-life (t1/2) in human plasma at 37°C.
  • Isotope Tracing: Use 14C-labeled compound to track metabolic pathways in rodent models.

Advanced: How to analyze intermolecular interactions of this compound in protein-ligand complexes?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize with target proteins (e.g., TRPV1), solved using SHELX .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) in real-time .
  • Thermodynamic Profiling: Isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.